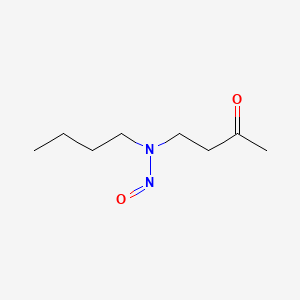

N-Butyl-N-(3-oxobutyl)nitrosamine

Description

Structure

3D Structure

Properties

CAS No. |

61734-89-2 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N-butyl-N-(3-oxobutyl)nitrous amide |

InChI |

InChI=1S/C8H16N2O2/c1-3-4-6-10(9-12)7-5-8(2)11/h3-7H2,1-2H3 |

InChI Key |

YZNDPHYLLZSGTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC(=O)C)N=O |

Origin of Product |

United States |

Chemical Synthesis Methodologies for Research Applications

Controlled Synthesis Pathways of N-Butyl-N-(3-oxobutyl)nitrosamine

The generation of this compound for research purposes can be approached through two main strategies: the direct chemical synthesis from precursors or its formation via the oxidation of its parent alcohol, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).

One established pathway for the formation of N-nitrosamines is the nitrosation of the corresponding secondary amine. A general and efficient method for this transformation involves the use of tert-butyl nitrite (B80452) (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.orgnih.gov This method offers high yields and a broad substrate scope, making it a viable option for the synthesis of various N-nitroso compounds. rsc.org The reaction proceeds by treating the secondary amine with TBN, which acts as a nitrosating agent, to yield the N-nitrosamine. rsc.orgnih.gov

Alternatively, and more specifically for this compound, its synthesis can be achieved through the controlled oxidation of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). This metabolic intermediate is formed in vivo and can be generated in vitro through enzymatic processes. researchgate.netdigitellinc.com The oxidation of the primary alcohol group in BBN to an aldehyde yields this compound. This transformation can be accomplished using various oxidizing agents common in organic synthesis.

| Precursor | Reagent/Method | Product | Key Features |

| N-Butyl-N-(3-oxobutyl)amine | tert-Butyl Nitrite (TBN) | This compound | Solvent-free, metal-free, acid-free conditions, high yield. rsc.orgnih.gov |

| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Oxidation (e.g., PCC, Swern oxidation) | This compound | Mimics metabolic activation pathway. researchgate.netdigitellinc.com |

Derivatization Techniques for Mechanistic Elucidation Studies

Derivatization is a key strategy in analytical chemistry to enhance the volatility, thermal stability, and detectability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). In mechanistic studies, derivatization can also be used to trap reactive intermediates or to introduce specific labels for tracing metabolic pathways.

For a keto-nitrosamine like this compound, the carbonyl group is a prime target for derivatization. Common derivatization reactions for carbonyl compounds include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) converts the keto group to an oxime. This is a widely used technique for the analysis of aldehydes and ketones.

Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form stable, colored hydrazones, which can be analyzed by HPLC with UV detection or by mass spectrometry. researchgate.net

Silylation: While typically used for hydroxyl and carboxyl groups, silylating agents can sometimes react with the enol form of a ketone.

These derivatization methods can be applied to this compound to facilitate its quantification in complex biological matrices and to study its formation and degradation kinetics, providing insights into its role in toxicological mechanisms.

| Derivatization Reagent | Functional Group Targeted | Purpose in Mechanistic Studies |

| Hydroxylamine derivatives (e.g., PFBHA) | Carbonyl (keto) group | Enhance volatility and detectability for GC-MS analysis, allowing for quantification in biological samples. |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (keto) group | Forms stable hydrazones for HPLC-UV analysis, useful for trapping and identifying the keto-nitrosamine. researchgate.net |

In Vitro Generation of this compound and Related Oxidative Intermediates

The in vitro generation of this compound is a critical tool for studying its biological effects in a controlled environment. This is most commonly achieved by mimicking its metabolic formation from N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). researchgate.netdigitellinc.com

Studies have shown that the metabolism of BBN to its ultimate carcinogenic metabolites involves a series of oxidative steps. The initial step is the oxidation of the hydroxyl group of BBN to an aldehyde, forming this compound. This reaction is catalyzed by alcohol dehydrogenases. acs.org This aldehyde is then further oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) by aldehyde dehydrogenases. digitellinc.com

In vitro systems, such as rat liver microsomes or post-mitochondrial supernatants (S9 fractions), can be used to study this metabolic pathway. acs.org These preparations contain the necessary enzymes, including cytochrome P450 and dehydrogenases, to catalyze the oxidation of BBN. acs.org By incubating BBN with these subcellular fractions and appropriate cofactors (e.g., NAD+), researchers can generate this compound and study its subsequent reactions and interactions with cellular macromolecules like DNA.

| In Vitro System | Precursor | Key Enzymes | Product |

| Rat Liver Microsomes/S9 fraction | N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Alcohol dehydrogenase, Aldehyde dehydrogenase | This compound, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) digitellinc.comacs.org |

Metabolic Transformations and Biotransformation Pathways of N Butyl N 3 Oxobutyl Nitrosamine

Enzymatic Bioactivation Mechanisms

The bioactivation of N-Butyl-N-(3-oxobutyl)nitrosamine is a key step in its metabolic processing. This typically involves the enzymatic conversion of the parent compound into reactive electrophilic intermediates. These intermediates are capable of interacting with cellular macromolecules, a process central to the biological effects of many N-nitrosamines.

Cytochrome P450-Mediated Hydroxylation Pathways

The initial and rate-limiting step in the bioactivation of many N-nitrosamines is α-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net This process involves the introduction of a hydroxyl group on the carbon atom adjacent to the N-nitroso group. For this compound, this can theoretically occur on either the butyl or the 3-oxobutyl chain.

Studies on analogous compounds, such as N-nitrosodibutylamine (NDBA), have shown that various CYP isozymes are involved in their metabolism. Specifically, CYP2B1 has been demonstrated to effectively catalyze the α-hydroxylation of long-chain nitrosamines. nih.gov Furthermore, CYP2E1 is also known to participate in the metabolism of certain nitrosamines. nih.govnih.gov While direct evidence for this compound is limited, it is highly probable that these same or similar CYP isoforms are responsible for its hydroxylation.

The α-hydroxylation of the butyl group would lead to an unstable intermediate that can decompose to form butyraldehyde (B50154) and a reactive alkylating agent. Similarly, hydroxylation at the α-position of the 3-oxobutyl chain would generate a different set of reactive species.

Carbonyl Reduction Pathways and Other Enzymatic Routes

In addition to oxidative pathways, the carbonyl group of the 3-oxobutyl side chain is susceptible to reduction. This reaction is catalyzed by a group of enzymes known as carbonyl reducing enzymes (CREs), which include aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs). nih.gov This reductive pathway is a significant route in the metabolism of many compounds bearing a carbonyl moiety. nih.gov

The reduction of the ketone in this compound would result in the formation of N-Butyl-N-(3-hydroxybutyl)nitrosamine. This metabolite has a different polarity and may be subject to different subsequent metabolic transformations compared to the parent compound. The specific enzymes responsible for this reduction in vivo have not been definitively identified for this particular nitrosamine (B1359907), but the involvement of cytosolic carbonyl reductases is highly likely.

Detoxification Pathways and Metabolite Conjugation

Detoxification pathways are essential for neutralizing and facilitating the excretion of xenobiotics and their metabolites. For nitrosamine metabolites, a primary detoxification route is conjugation with endogenous hydrophilic molecules.

Glucuronidation is a major conjugation reaction for many nitrosamine metabolites. mdpi.com The hydroxyl group introduced during CYP-mediated hydroxylation or formed via carbonyl reduction can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolite, facilitating its elimination in urine or bile. mdpi.com

Another important detoxification mechanism involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). The reactive electrophilic intermediates generated from α-hydroxylation can be scavenged by GSH, preventing them from damaging cellular components. The resulting GSH conjugates can be further metabolized to mercapturic acids and excreted. nih.gov For instance, N-acetyl-S-butyl-L-cysteine and N-acetyl-S-(3-hydroxybutyl)-L-cysteine have been identified as urinary metabolites of N-nitrosodibutylamine, indicating the role of this pathway. nih.gov

Stereochemical Aspects of Metabolite Formation

The reduction of the carbonyl group in the 3-oxobutyl chain of this compound introduces a chiral center, leading to the formation of two possible stereoisomers of N-Butyl-N-(3-hydroxybutyl)nitrosamine: (R)- and (S)-enantiomers. The stereochemistry of this reduction is often enzyme-dependent.

In the metabolism of the analogous tobacco-specific nitrosamine, NNK, which also contains a keto group, the reduction to its corresponding alcohol, NNAL, exhibits stereoselectivity. mdpi.com In human tissues, the formation of (S)-NNAL is generally favored. mdpi.com This suggests that the carbonyl reductases involved in this biotransformation have a specific stereochemical preference. It is therefore plausible that the reduction of this compound also proceeds in a stereoselective manner, although the predominant enantiomer formed has not been experimentally determined. The specific stereoisomer produced could have different biological activities and subsequent metabolic fates.

Identification and Characterization of Major and Minor Metabolites

The metabolism of this compound is expected to yield a range of metabolites derived from the enzymatic pathways described above. Based on the metabolism of structurally related nitrosamines like N-nitrosodibutylamine (NDBA) and N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), several major and minor metabolites can be predicted. nih.govnih.govnih.gov

The principal urinary metabolite of BBN is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which results from the oxidation of the terminal hydroxyl group. nih.govnih.gov Given that this compound already possesses an oxidized side chain, further oxidation could lead to the formation of carboxylic acid metabolites.

The table below summarizes the potential major and minor metabolites of this compound.

| Metabolite | Formation Pathway | Classification |

| N-Butyl-N-(3-hydroxybutyl)nitrosamine | Carbonyl Reduction | Major |

| N-Butyl-N-(3-carboxypropyl)nitrosamine | Oxidation of the 3-hydroxybutyl metabolite | Major |

| Glucuronide conjugates of hydroxylated metabolites | Glucuronidation | Major |

| N-acetyl-S-butyl-L-cysteine | Glutathione conjugation and further metabolism | Minor |

| N-acetyl-S-(3-hydroxybutyl)-L-cysteine | Glutathione conjugation and further metabolism | Minor |

| Butyraldehyde | Decomposition of α-hydroxylated butyl chain | Byproduct |

Comparative Metabolic Profiling with Analogous N-Nitrosamines

The metabolic profile of this compound can be better understood by comparing it with analogous N-nitrosamines, such as N-nitrosodibutylamine (NDBA) and N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).

The metabolism of NDBA primarily involves α-hydroxylation of one of the butyl chains, leading to the formation of butyraldehyde and a butylating agent. nih.gov ω-Oxidation (at the terminal carbon) and (ω-1)-oxidation of the butyl chains also occur, leading to hydroxylated and carboxylated metabolites. nih.gov

BBN, which is structurally very similar to the reduced form of this compound, is extensively metabolized, with the main urinary metabolite being N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.gov This indicates that oxidation of the hydroxyl group is a major metabolic step.

The presence of the 3-oxo group in this compound introduces a key difference in its metabolism compared to NDBA. This functional group provides a site for carbonyl reduction, a pathway not available to NDBA. This initial reduction step to form N-Butyl-N-(3-hydroxybutyl)nitrosamine would then be followed by metabolic pathways similar to those of BBN.

The table below provides a comparative overview of the metabolic pathways for these nitrosamines.

| Nitrosamine | Primary Bioactivation Pathway | Key Metabolic Reactions | Major Urinary Metabolite |

| This compound | α-Hydroxylation, Carbonyl Reduction | Carbonyl reduction, α-hydroxylation, oxidation of the side chain, glucuronidation, glutathione conjugation | Likely N-Butyl-N-(3-carboxypropyl)nitrosamine and its glucuronide conjugate |

| N-Nitrosodibutylamine (NDBA) | α-Hydroxylation | α-Hydroxylation, ω-oxidation, (ω-1)-oxidation, glucuronidation, glutathione conjugation | N-Butyl-N-(3-carboxypropyl)nitrosamine |

| N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | α-Hydroxylation | Oxidation of the hydroxyl group, α-hydroxylation, glucuronidation | N-Butyl-N-(3-carboxypropyl)nitrosamine (BCPN) |

This comparative analysis highlights both the common and distinct metabolic features of this compound, providing a framework for understanding its biotransformation.

Molecular Mechanisms of Interaction and Biological Activity of N Butyl N 3 Oxobutyl Nitrosamine

Formation of DNA Adducts

Metabolic activation of certain nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), proceeds via cytochrome P450-catalyzed α-hydroxylation. nih.gov This process generates highly reactive intermediates that alkylate DNA, leading to a spectrum of DNA lesions. nih.govmdpi.com These adducts are broadly classified based on the chemical group attached to the DNA: pyridyloxobutyl (POB) adducts, pyridylhydroxybutyl (PHB) adducts, and methyl adducts. nih.govmdpi.com

The α-methyl hydroxylation of NNK produces a pyridyloxobutylating agent that covalently binds to DNA, forming pyridyloxobutyl (POB) adducts. mdpi.comnih.gov This pathway is considered a critical mechanism in the carcinogenicity of NNK. nih.govnih.gov Several POB adducts have been identified and quantified in tissues of animals treated with NNK or its activated form, 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc). nih.govnih.gov

The primary POB adducts identified include:

7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) : This is often the most abundant POB adduct formed both in vitro and in vivo. nih.gov

O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine (O⁶-pobG) or its deoxyribonucleoside O⁶-POB-dGuo : This adduct is highly mutagenic, inducing G to A transitions and some G to T transversions in human cells. nih.gov

O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) : A significant adduct found in various tissues. nih.gov

O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine (O²-POB-Cyt) : This adduct is generally found at lower levels compared to other POB adducts and is noted to be unstable, spontaneously depyrimidating to create an abasic site. nih.govnih.gov

In studies using NNKOAc-treated calf thymus DNA, the relative abundance of these adducts was found to be 7-POB-Gua > O⁶-POB-dGuo > O²-POB-dThd ≥ O²-POB-Cyt. nih.gov However, in vivo studies in rats show that levels of O⁶-POB-dGuo are often the lowest of the four, suggesting efficient DNA repair of this specific lesion in living organisms. nih.gov

| POB Adduct Name | Abbreviation | Notes | References |

|---|---|---|---|

| 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine | 7-POB-Gua | Most abundant POB adduct in vitro and in vivo. | nih.gov |

| O⁶-[4-oxo-4-(3-pyridyl)butyl]-2'-deoxyguanosine | O⁶-POB-dGuo | Highly mutagenic; efficiently repaired in vivo. | nih.govnih.gov |

| O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine | O²-POB-dThd | Major adduct found in extrahepatic tissues. | nih.gov |

| O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine | O²-POB-Cyt | Unstable; leads to abasic sites. Found at lower levels. | nih.govnih.gov |

NNK can be metabolically reduced to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent carcinogen. nih.govnih.gov Like its precursor, NNAL undergoes metabolic activation through α-hydroxylation, which generates a different reactive intermediate, a diazonium ion that forms pyridylhydroxybutyl (PHB) DNA adducts. nih.govnih.gov The formation of PHB adducts can also occur via the conversion of NNAL back to NNK, followed by the formation of POB adducts. nih.gov

Key PHB adducts include:

7-[4-(3-pyridyl)-4-hydroxybut-1-yl]guanine (7-PHB-Gua) nih.gov

O²-[4-(3-pyridyl)-4-hydroxybut-1-yl]thymidine (O²-PHB-dThd) nih.gov

The formation of these adducts is dependent on the specific stereoisomer of NNAL. Studies in rats have shown that treatment with (R)-NNAL leads to significantly higher levels of PHB-DNA adducts compared to treatment with NNK or (S)-NNAL. nih.gov This highlights the stereoselective nature of NNAL metabolism and its contribution to DNA damage. nih.govumn.edu

In addition to pyridyloxobutylation, a second major bioactivation pathway for NNK involves the hydroxylation of the methylene (B1212753) carbon adjacent to the nitroso group. nih.gov This reaction yields a methanediazonium ion, a powerful methylating agent that reacts with DNA to form various methyl adducts. nih.govnih.gov This pathway means that NNK exposure results in both bulky pyridyloxobutyl adducts and smaller methyl adducts. nih.gov

The spectrum of methyl adducts formed is similar to that of other methylating nitrosamines. nih.gov The most abundant lesions include:

7-methylguanine (B141273) (7-meGua) nih.govnih.gov

O⁶-methylguanine (O⁶-meGua) nih.govnih.gov

N3-methyladenine (N3-meA) nih.govmdpi.com

O⁴-methyldeoxythymidine (O⁴-medT) nih.gov

The formation of O⁶-methylguanine is particularly significant due to its high mutagenic potential. nih.gov The relative proportion of these methyl adducts can vary, but typically follows an order of 7-methylguanine being the most frequent. nih.gov

Beyond alkylating the bases of DNA, the reactive intermediates from NNK and NNAL metabolism also react with the oxygen atoms of the phosphodiester backbone, forming DNA phosphate (B84403) adducts, also known as phosphotriesters (PTEs). nih.govnih.gov Both pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) phosphate adducts have been characterized. nih.govnih.gov

In vitro studies with NNKOAc-treated DNA showed that phosphate adducts constituted about 5% of the total DNA adducts. nih.gov However, in vivo studies in mice treated with NNK revealed that phosphate adducts, corresponding to both POB and PHB species, accounted for a more significant portion, approximately 22% of the total pyridyl(oxo or hydroxy)butyl adducts. nih.gov More recent and detailed analysis in rats treated with NNK has identified over 100 structurally unique PHB-DNA phosphate adducts. nih.gov These studies found that PHB phosphate adducts represented 38-55% of all measured pyridine-containing DNA adducts in the lung and 34-40% in the liver, demonstrating that phosphate adduction is a major form of DNA damage from these carcinogens. nih.gov

The various DNA adducts formed by nitrosamines exhibit different rates of formation and persistence in tissues, which influences their carcinogenic potential. Following administration of NNK to rats, DNA alkylation is typically greatest in the nasal mucosa, followed by the liver and lung. nih.gov

Methyl Adducts : O⁶-methylguanine (O⁶-meGua) tends to accumulate steadily in the lung during repeated NNK exposure, whereas its levels in the liver and nasal mucosa may decline after an initial peak due to factors like induced repair or cytotoxicity. nih.gov After treatment stops, O⁶-meGua persists in the lung, while O⁴-methyldeoxythymidine is removed more rapidly, suggesting distinct repair pathways. nih.gov

POB Adducts : The decomposition of HPB-releasing DNA adducts (a measure of total POB adducts) is multiphasic, with adducts being detectable for up to four weeks after a single injection in rats. mdpi.com

Phosphate Adducts : Some pyridylhydroxybutyl DNA phosphate adducts have been shown to persist in both rat lung and liver for over 70 weeks, indicating they are very stable lesions. nih.gov Their long persistence suggests they could serve as potential biomarkers for chronic exposure to NNK and NNAL. nih.gov

DNA Repair Mechanisms and Adduct Processing

Cells possess multiple DNA repair pathways to counteract the genotoxic effects of alkylating agents. nih.gov The primary mechanisms for repairing adducts formed by nitrosamines are O⁶-alkylguanine-DNA alkyltransferase (AGT) and base excision repair (BER). nih.govresearchgate.net

O⁶-Alkylguanine-DNA Alkyltransferase (AGT) : This protein, also known as MGMT, is crucial for repairing O⁶-alkylguanine adducts. nih.govnih.gov It directly removes the alkyl group from the O⁶ position of guanine (B1146940), transferring it to a cysteine residue in its own active site. nih.gov This action repairs the DNA but inactivates the protein. nih.gov AGT can repair both the small O⁶-methylguanine and the bulky O⁶-pobG adducts. nih.govnih.gov However, the repair efficiency varies depending on the AGT protein structure and the size of the alkyl group. nih.govnih.gov For instance, bacterial AGT repairs O⁶-pobG inefficiently, which may explain the high mutagenicity of this adduct in bacterial systems. nih.gov Mammalian AGT variants show differing preferences, with some repairing O⁶-meG more rapidly than O⁶-pobG. nih.gov The induction of AGT activity, as seen in rat hepatocytes during chronic NNK treatment, can lead to a significant reduction in the steady-state levels of O⁶-meGua. nih.gov

Base Excision Repair (BER) : The BER pathway is responsible for removing many types of base damage, including N7-methylguanine and N3-methyladenine. nih.govresearchgate.net The process is initiated by a DNA glycosylase, such as alkyladenine glycosylase (AAG), which recognizes and excises the damaged base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence. researchgate.net POB adducts are known substrates for BER glycosylases. researchgate.net

Other Mechanisms : Unstable adducts like O²-pobdCyd can spontaneously depyrimidate, generating abasic sites that are also repaired via the BER pathway. nih.gov The persistence of certain adducts, like O⁶-meGua in the lung, is often correlated with low levels or depletion of specific repair enzymes like AGT in that tissue. nih.gov

| Repair Mechanism | Primary Adducts Repaired | Key Proteins | References |

|---|---|---|---|

| Direct Reversal | O⁶-methylguanine, O⁶-pobG, O⁴-methylthymine | AGT (MGMT) | nih.govnih.gov |

| Base Excision Repair (BER) | N7-methylguanine, N3-methyladenine, AP sites from unstable adducts | AAG, AP Endonucleases | nih.govresearchgate.net |

O6-Alkylguanine-DNA Alkyltransferase (AGT) Repair Pathways

The repair of DNA damage caused by alkylating agents such as N-Butyl-N-(3-oxobutyl)nitrosamine is critical for maintaining genomic integrity. One of the most significant DNA lesions caused by this compound is the formation of adducts at the O6 position of guanine. The primary defense against these specific adducts is the O6-Alkylguanine-DNA Alkyltransferase (AGT) protein.

AGT functions through a direct damage reversal mechanism. It identifies the O6-alkylguanine lesion within the DNA duplex and flips the damaged base out of the helix and into its active site. researchgate.net The repair process involves the stoichiometric transfer of the alkyl group—in this case, the oxobutyl group—from the guanine base to a specific cysteine residue within the AGT protein itself. researchgate.net This action restores the guanine base to its original, undamaged state in a single step.

However, this repair mechanism comes at a cost to the cell. The transfer of the alkyl group to the AGT protein is an irreversible reaction that renders the protein inactivated. The alkylated AGT is then targeted for degradation by the ubiquitin/proteasome system. researchgate.net Consequently, the cell's capacity to repair O6-alkylguanine adducts is limited by its rate of synthesis of new AGT protein.

The efficiency of AGT-mediated repair is influenced by the size and structure of the alkyl group. While AGT is highly effective at removing smaller alkyl groups like methyl groups, its ability to repair larger, bulkier adducts, such as the butyl-derived adducts from this compound, can be varied. nih.gov Studies on various O6-alkyl-dG lesions have shown that the size of the alkyl group impacts the replication-blocking effects of the lesion and that AGT is most effective in removing smaller alkyl groups. nih.gov For larger or more complex adducts, the repair may be less efficient, potentially leading to the persistence of these mutagenic lesions. researchgate.netnih.gov

Interactions with Cellular Macromolecules Beyond DNA

Protein Adduct Formation

The metabolic activation of this compound is a prerequisite for its biological activity. This process, primarily mediated by cytochrome P450 (CYP) enzymes, involves α-hydroxylation of the nitrosamine (B1359907). acs.org This enzymatic reaction generates unstable intermediates which decompose to form highly reactive electrophilic species, such as diazonium ions. acs.org

While these electrophiles are well-known for their ability to alkylate DNA, they also readily react with other nucleophilic centers within the cell, including those on proteins. nih.govnih.gov The reactive intermediates can form covalent bonds, or adducts, with amino acid residues that have nucleophilic side chains, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group).

RNA Modifications

In contrast to the extensive documentation of DNA adduct formation by nitrosamines, the modification of RNA by this compound and its metabolites is not well-established. While RNA contains the same purine (B94841) and pyrimidine (B1678525) bases as DNA and is theoretically susceptible to alkylation by the same reactive electrophiles, stable RNA adducts are detected far less frequently or at much lower levels.

Research on related nitrosamines has shown a clear preference for DNA as a target for stable adduct formation. For instance, studies on N-nitrosopyrrolidine (NPYR) in rats demonstrated the formation of a specific guanine adduct in liver DNA, but this adduct was not detected in liver RNA. This suggests that either RNA is less accessible to the reactive metabolites, the adducts formed are highly unstable and rapidly degraded, or that efficient RNA repair or turnover mechanisms exist that prevent their accumulation. Therefore, while transient interactions may occur, DNA is considered the primary and most stable macromolecular target for adduct formation by this class of compounds.

Cellular Signaling Pathway Modulation

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (c-Jun N-terminal kinase, p38, ERK)

The cellular damage and oxidative stress induced by the metabolism of this compound can trigger a number of cellular stress-response signaling pathways, chief among them being the Mitogen-Activated Protein Kinase (MAPK) cascades. nih.gov The MAPK family includes three major, well-characterized pathways: the c-Jun N-terminal kinases (JNKs), the p38 MAPKs, and the extracellular signal-regulated kinases (ERKs). These pathways are critical regulators of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. nih.gov

Activation of the JNK pathway, often termed a stress-activated protein kinase (SAPK) pathway, is a prominent response to chemical and oxidative stress. nih.gov The mechanism follows a tiered kinase cascade:

Upstream Activation: Cellular stress, such as that caused by reactive oxygen species generated during nitrosamine metabolism, activates a MAP Kinase Kinase Kinase (MAPKKK), for example, Mixed Lineage Kinase 3 (MLK3).

MAPKK Phosphorylation: The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK). For the JNK pathway, the primary activators are MKK4 and MKK7.

JNK Activation: Activated MKK4/7, in turn, phosphorylates JNK on specific threonine and tyrosine residues within its activation loop, leading to full enzymatic activation of JNK.

Downstream Targets: Activated JNK translocates to the nucleus where it phosphorylates a variety of transcription factors, most notably c-Jun, a component of the AP-1 (Activator Protein-1) complex. This phosphorylation enhances the transcriptional activity of c-Jun, leading to changes in the expression of genes involved in cellular responses to stress, including those that regulate apoptosis and inflammation.

Similarly, the p38 and ERK pathways can be activated by nitrosamine-induced stress, although they may respond to different nuances of the stress signal and regulate distinct, sometimes opposing, cellular outcomes. The collective activation of these MAPK pathways represents a central mechanism by which the cell interprets and responds to the damage inflicted by this compound.

| Kinase Cascade Component | Function in JNK Pathway Activation |

| MAPKKK (e.g., MLK3) | Senses cellular stress and initiates the phosphorylation cascade. |

| MAPKK (e.g., MKK4, MKK7) | Acts as an intermediary, becoming phosphorylated by MAPKKK and in turn phosphorylating JNK. |

| MAPK (JNK) | The terminal kinase in the cascade; activated by phosphorylation from MAPKK. |

| Transcription Factor (e.g., c-Jun) | Downstream target of activated JNK; its phosphorylation alters gene expression related to stress responses. |

Oxidative Stress Induction Mechanisms

The molecular mechanisms underlying the induction of oxidative stress by this compound are multifaceted, primarily involving the generation of reactive oxygen species (ROS) and the subsequent impact on cellular antioxidant defense systems. While direct studies on this compound are limited, research on structurally similar nitrosamines, such as N-nitrosodibutylamine (NDBA), provides significant insights into these processes.

The metabolism of nitrosamines is a key factor in their ability to induce oxidative stress. Activated nitrosamines can generate reactive oxygen species like superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), leading to increased oxidative stress, DNA damage, lipid peroxidation, and the formation of protein adducts. nih.gov

Studies on NDBA have demonstrated a significant elevation in ROS levels following exposure in certain cell lines. For instance, in human leukemia HL-60 cells, treatment with NDBA led to an increase in ROS levels within a short period. nih.gov This production of ROS is a critical event in the cascade leading to cellular damage. The antioxidant N-acetylcysteine (NAC) has been shown to completely inhibit the ROS production induced by NDBA, highlighting the role of these reactive species in the compound's biological activity. nih.gov

However, the relationship between ROS production and the ultimate biological outcome, such as apoptosis, can be complex. In some cellular contexts, while NDBA induces both ROS and apoptosis, the two pathways may not be directly linked. For example, in the same HL-60 cell line, the inhibition of ROS production by NAC did not block the apoptotic process initiated by NDBA. nih.gov In contrast, a study on HepG2 cells found that while N-nitrosopiperidine (NPIP) treatment led to a significant increase in ROS, NDBA did not, suggesting that the mechanisms of ROS induction can be cell-type and compound-specific. nih.gov

The table below summarizes key findings related to oxidative stress induction by NDBA, a close structural analog of this compound.

| Cell Line | Compound | Observation | Reference |

| HL-60 | NDBA | Elevated ROS levels after 0.5 hours of treatment. | nih.gov |

| HL-60 | NDBA | N-acetylcysteine completely inhibited ROS production. | nih.gov |

| HepG2 | NDBA | Did not induce a significant increase in ROS levels. | nih.gov |

These findings suggest that the metabolic activation of this compound likely leads to the generation of ROS, contributing to a state of oxidative stress within the cell. This imbalance in the cellular redox state can trigger a cascade of damaging events, including lipid peroxidation and DNA damage, which are hallmarks of nitrosamine-induced toxicity.

Apoptotic Pathway Modulation

This compound and its related compounds are known to modulate apoptotic pathways, leading to programmed cell death. This modulation occurs through a complex interplay of signaling molecules, including the activation of caspases and the cleavage of specific cellular proteins. The metabolic precursor to this compound, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), has been shown to induce apoptosis in vivo. nih.gov

Studies on the closely related compound N-nitrosodibutylamine (NDBA) have provided detailed insights into the apoptotic mechanisms. NDBA induces apoptosis in a concentration- and time-dependent manner in various cell lines. nih.govnih.gov A key event in this process is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death. Marked cleavage of PARP has been observed in HL-60 cells treated with NDBA. nih.gov

The apoptotic process induced by NDBA appears to be mediated primarily through a caspase-dependent pathway. nih.gov Caspases are a family of proteases that play a central role in executing apoptosis. Research on HepG2 cells has indicated that both the extrinsic pathway, involving caspase-8, and the intrinsic (mitochondrial) pathway, involving caspase-9, could be implicated in NDBA-induced apoptosis. nih.gov This suggests that the compound can trigger apoptosis through multiple signaling routes.

Furthermore, investigations into other nitrosamines like N-nitrosodimethylamine (NDMA) have also highlighted the involvement of the extrinsic pathway, showing the participation of the TRAIL/DR5 complex and Fas protein in initiating apoptosis in human leukocytes. nih.gov The apoptotic cell death induced by nitrosamines like N-nitrosopyrrolidine (NPYR) and NDMA in HepG2 cells could be prevented by specific caspase inhibitors, with the caspase-8 mediated pathway playing a major role. researchgate.net

The table below presents detailed research findings on the modulation of apoptotic pathways by NDBA.

| Cell Line | Compound | Key Finding | Reference |

| HL-60 | NDBA | Induced concentration- and time-dependent apoptotic cell death. | nih.gov |

| HL-60 | NDBA | Caused marked cleavage of PARP. | nih.gov |

| HepG2 | NDBA | Apoptosis is mediated via a caspase-dependent pathway. | nih.gov |

| HepG2 | NDBA | Both extrinsic (caspase-8) and intrinsic (caspase-9) pathways may be involved. | nih.gov |

Structure Activity Relationships Sar and Mechanistic Correlates of N Butyl N 3 Oxobutyl Nitrosamine

Influence of Functional Groups on Metabolic Activation Potential

The metabolic activation of N-nitrosamines is a critical initiating step in their carcinogenic process. mdpi.comnih.govresearchgate.net This activation is primarily mediated by cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups at specific carbon atoms. mdpi.comresearchgate.net The presence and position of functional groups on the nitrosamine (B1359907) structure significantly influence the efficiency and pathway of this metabolic activation.

For N-Butyl-N-(3-oxobutyl)nitrosamine (BBN), the butyl and 3-oxobutyl side chains present multiple sites for enzymatic attack. The primary mechanism for the highest potency dialkyl N-nitrosamines is α-carbon hydroxylation. nih.gov This process is dependent on the presence of a hydrogen atom on the α-carbon. nih.gov Substitution at the α-carbon can affect this reactivity. nih.gov

The presence of a carbonyl group, as seen in the 3-oxobutyl chain of BBN, can influence metabolic pathways. While α-hydroxylation is a primary activation pathway for many nitrosamines, other mechanisms such as β- and γ-carbon hydroxylation can also occur and may compete with α-hydroxylation. nih.gov The presence of a carbonyl group might also affect the stability of the parent compound and its intermediates. For instance, strong electron-withdrawing groups at the β–carbon have been shown to decrease carcinogenicity. nih.gov

Table 1: Potential Metabolic Activation Pathways of this compound

| Metabolic Pathway | Position of Modification | Potential Outcome |

| α-Hydroxylation | α-carbon of the butyl or oxobutyl chain | Formation of unstable intermediates leading to DNA alkylating agents. nih.gov |

| β-Hydroxylation | β-carbon of the butyl or oxobutyl chain | May lead to less potent or detoxification pathways. nih.gov |

| γ-Hydroxylation | γ-carbon of the butyl chain | Can compete with α-hydroxylation, potentially reducing overall potency. nih.gov |

| Ketone Reduction | Carbonyl group of the oxobutyl chain | Formation of a secondary alcohol, altering solubility and subsequent metabolism. |

Structural Determinants of DNA Adduct Specificity and Yield

Following metabolic activation, N-nitrosamines form highly reactive electrophilic species, such as diazonium ions, which can then bind covalently to DNA, forming DNA adducts. researchgate.netnih.gov These adducts, if not repaired, can lead to mutations during DNA replication, a key event in chemical carcinogenesis. nih.gov

The structure of the parent nitrosamine directly influences the type and quantity of DNA adducts formed. For asymmetrical nitrosamines like BBN, metabolic activation can theoretically generate two different DNA alkylating agents, one from the butyl group and one from the oxobutyl group. This contrasts with symmetrical nitrosamines like N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA), which each produce a single type of alkylating species. nih.gov

The pyridyloxobutyl (POB) DNA adducts formed from tobacco-specific nitrosamines like NNN and NNK are well-characterized and known to be mutagenic. nih.govnih.gov Given the structural similarity of the oxobutyl moiety in BBN to the pyridyloxobutyl group, it is plausible that BBN could form analogous butoxybutyl DNA adducts. The specific adducts formed, their distribution within the DNA, and their repair efficiency are critical determinants of the ultimate carcinogenic outcome. Research on tobacco-specific nitrosamines has shown that O²- and O⁴-POB-dT adducts can block DNA replication and induce specific mutations. nih.gov

Comparative Analysis of this compound with Related Nitrosamines

To better understand the potential biological activity of BBN, it is useful to compare it with structurally related nitrosamines for which more extensive data are available.

The position of a carbonyl group within a nitrosamine molecule can significantly impact its biological activity. In BBN, the carbonyl group is at the 3-position (a γ-keto group relative to the nitrosamino nitrogen). Other nitrosamines may have carbonyl groups at different positions. For example, the presence of formaldehyde, the simplest aldehyde, has been shown to enhance the formation of N-nitrosamines from secondary amines. nih.govacs.org While acetaldehyde (B116499) showed a slight enhancing effect, acetone (B3395972) and benzaldehyde (B42025) did not appear to promote nitrosation. nih.govacs.org This suggests that the reactivity of the carbonyl compound plays a role.

The electronic properties and steric hindrance of the carbonyl group can influence the rate and pathway of metabolic activation. A carbonyl group can withdraw electron density, potentially affecting the ease of α-hydroxylation. The position of the carbonyl also determines the structure of the resulting DNA adducts, which in turn affects their mutagenic potential.

The length and branching of the alkyl chains in nitrosamines are known to affect their carcinogenic potency. nih.gov Generally, increasing the alkyl chain length can sometimes decrease carcinogenic potency when compared to smaller nitrosamines like NDMA and NDEA. nih.gov However, the nature of functional group attachments plays a more significant role in the relative potency of larger nitrosamines. nih.gov

For instance, the hydrophobicity of the amine precursors, which is related to alkyl chain length, can influence the rate of nitrosamine formation. acs.org The presence of bulky substituents can also affect the energetics of the metabolic activation process. nih.gov

In the case of BBN, the n-butyl group is a straight four-carbon chain. Comparing its activity to nitrosamines with shorter or longer, or branched alkyl chains can provide insights into the role of steric and electronic effects on its biological activity. For example, N-nitrosodi-n-propylamine (NDPA) is metabolized via α-, β-, and γ-hydroxylation of its propyl groups. mdpi.com Similarly, BBN has multiple sites for hydroxylation on both of its alkyl chains.

Table 2: Comparison of this compound with Related Nitrosamines

| Compound | Alkyl/Substituted Alkyl Chains | Key Structural Features | Known Biological Effects |

| This compound (BBN) | n-Butyl, 3-Oxobutyl | Asymmetrical, γ-Keto group | Data specific to BBN is limited in the provided context. |

| N-Nitrosodimethylamine (NDMA) | Methyl, Methyl | Symmetrical, small alkyl groups | Potent rodent carcinogen, extensively studied. nih.govnih.gov |

| N-Nitrosodiethylamine (NDEA) | Ethyl, Ethyl | Symmetrical, slightly larger alkyl groups | Potent rodent carcinogen, often used as a reference. nih.govnih.gov |

| N-Nitrosodi-n-propylamine (NDPA) | n-Propyl, n-Propyl | Symmetrical, longer straight alkyl chains | Metabolized via α-, β-, and γ-hydroxylation. mdpi.com |

| N'-Nitrosonornicotine (NNN) | Pyrrolidine ring | Cyclic nitrosamine, contains a pyridyl group | Tobacco-specific carcinogen, forms pyridyloxobutyl DNA adducts. nih.gov |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | Methyl, Pyridyloxobutyl | Contains a keto group and a pyridyl group | Tobacco-specific carcinogen, forms methyl and pyridyloxobutyl DNA adducts. nih.gov |

Advanced Analytical Methodologies for N Butyl N 3 Oxobutyl Nitrosamine Research and Characterization

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is the cornerstone for separating N-Butyl-N-(3-oxobutyl)nitrosamine and its related metabolic products from complex biological matrices. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) Method Development and Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile nitrosamines and their metabolites. nih.gov Method development often involves optimizing the separation on a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. glsciences.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. sigmaaldrich.comthermofisher.com

HPLC methods have been extensively developed for a range of nitrosamine (B1359907) impurities in various substances, including pharmaceutical products and food. nih.govsigmaaldrich.com For instance, a method for separating six different nitrosamines uses a porous graphitic carbon column with a gradient of water and acetonitrile containing trifluoroacetic acid (TFA), followed by UV detection. sigmaaldrich.com While these methods are often developed for a suite of common nitrosamines, the principles are directly applicable to the analysis of this compound. When coupled with mass spectrometry (LC-MS), HPLC provides high sensitivity and selectivity, which is essential for detecting the low concentrations typical in research settings. nih.gov A practical HPLC-MS method using a single quadrupole mass spectrometer has been validated for other nitrosamines, demonstrating that robust and sensitive analysis is achievable and can be implemented for routine analysis. nih.gov

| Parameter | Condition |

|---|---|

| Column | Supel™ Carbon LC (2.7 µm, 100 x 3.0 mm) |

| Mobile Phase | A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFA |

| Gradient | 0-0.5 min 2.5% B, in 4.5 min to 95% B, hold 2 min at 95% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 90 °C |

| Detector | UV, 230 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a tandem mass spectrometer (MS/MS), is a powerful tool for the analysis of volatile nitrosamines. restek.com While this compound is less volatile than simpler nitrosamines like N-nitrosodimethylamine (NDMA), GC-MS methods can be adapted for its analysis, potentially involving a derivatization step to increase its volatility and thermal stability.

GC-MS/MS methods provide excellent selectivity and sensitivity due to the use of specific multiple reaction monitoring (MRM) transitions. restek.comnih.gov In a typical application, samples are extracted from their matrix using a solvent like dichloromethane (B109758), purified using solid-phase extraction (SPE), and then injected into the GC system. nih.govgoogle.com The European Pharmacopoeia and other regulatory bodies have established GC-MS/MS procedures for analyzing several N-nitrosamine impurities. nih.gov A sensitive and selective method for determining nine N-nitrosamines in meat products involved extraction, cleanup on a Florisil mini-column, and analysis by GC-chemical ionization-MS/MS, achieving low limits of quantitation (0.3-0.4 µg/kg). nih.gov This level of sensitivity is crucial for research into the biological effects of nitrosamine metabolites.

| Parameter | Condition |

|---|---|

| System | Triple Quadrupole GC-MS/MS |

| Ionization Mode | Electron Ionization (EI), 40 eV |

| Injection | 1 µL |

| Liner | Pulsed splitless |

| Carrier Gas | Helium |

| Acquisition Mode | Targeted Selected Reaction Monitoring (SRM) |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Adduct Detection

The carcinogenicity of many nitrosamines is linked to their ability to form covalent adducts with DNA and proteins after metabolic activation. nih.govmdpi.com Detecting and identifying these adducts is paramount to understanding the mechanisms of toxicity. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the premier technique for this purpose. researchgate.netfda.gov

LC-HRMS instruments, such as Orbitrap or Q-TOF mass spectrometers, provide high mass accuracy and resolution, allowing for the confident identification of adducts even at trace levels in complex biological matrices like tissue DNA hydrolysates. thermofisher.comthermofisher.comnih.gov Researchers have developed LC-HRMS methods to screen for unknown DNA adducts. nih.gov For example, a novel LC-nanoelectrospray ionization-HRMS/MS method was used to characterize a complex array of DNA phosphate (B84403) adducts formed from a tobacco-specific nitrosamine in rat lung and liver DNA. oup.com This approach is directly applicable to searching for and identifying DNA adducts formed by reactive metabolites of this compound. The U.S. FDA has also published a validated LC-HRMS method for the simultaneous determination of six nitrosamine impurities in drug substances, demonstrating the technique's robustness for quantitative purposes at sub-ppm levels. fda.gov

Spectroscopic Techniques for Structural Elucidation of Metabolites and Adducts

While chromatography separates compounds, spectroscopy is required to determine their exact chemical structures. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two most powerful techniques for the structural elucidation of this compound metabolites and their adducts.

Tandem mass spectrometry (MS/MS), often coupled with chromatography (LC-MS/MS or GC-MS/MS), provides structural information through controlled fragmentation of a selected precursor ion. The resulting product ion spectrum is a fingerprint that can be used to identify the compound and deduce its structure by interpreting the fragmentation pattern. High-resolution MS/MS provides the exact elemental composition of both the precursor and fragment ions, greatly enhancing the confidence of structural assignments. nih.govoup.com

For an unambiguous structure determination of a novel metabolite or adduct, isolation of the compound is typically followed by NMR spectroscopy. NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) and the connectivity between them, allowing for the complete assembly of the molecular structure. This has been used to confirm the structures of synthesized nitrosamine adduct standards. oup.com

Quantitative Method Development for Biological Samples in Research Models

To study the biological disposition of this compound, it is essential to develop quantitative methods to measure its concentration, along with its metabolites, in biological samples like urine, blood, or tissue homogenates. researchgate.net Such methods are typically based on LC-MS/MS due to its superior sensitivity and selectivity. nih.govnih.gov

The development of a quantitative method involves several key steps:

Sample Preparation: This is critical to remove interfering substances from the matrix. It often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net

Use of Internal Standards: To ensure accuracy and precision, an internal standard is added to all samples and calibrators before processing. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled this compound), as it behaves almost identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer. nih.govnih.gov

Calibration: A calibration curve is generated by analyzing a series of standard solutions with known concentrations of the analyte. thermofisher.com The concentration of the analyte in a test sample is then determined by comparing its response to the calibration curve. nano-ntp.com

Researchers have developed and validated high-throughput LC-MS/MS and GC-MS/MS assays for quantifying tobacco-specific nitrosamine metabolites in thousands of urine samples for molecular epidemiology studies. researchgate.net These methods utilize 96-well plate technology for sample preparation and analysis, demonstrating the potential for large-scale research. researchgate.net

| Step | Description | Example |

|---|---|---|

| Sample Collection | Collection of urine, blood, or tissue from research models. | 24-hour urine collection from rats. |

| Internal Standard Spiking | Addition of a known amount of a stable isotope-labeled standard. | Spiking samples with deuterated analogues of the target analytes. nih.gov |

| Extraction/Cleanup | Isolation of the analyte from the biological matrix. | Solid-phase extraction (SPE) or supported liquid extraction (SLE). researchgate.net |

| Instrumental Analysis | Analysis by LC-MS/MS or GC-MS/MS using MRM. | LC-ESI-MS/MS analysis with optimized transitions for the analyte and internal standard. nih.gov |

| Quantification | Calculation of concentration based on a calibration curve. | Plotting the peak area ratio (analyte/internal standard) vs. concentration. |

Method Validation for Research Rigor and Reproducibility

For analytical data to be considered reliable and reproducible, the method used to generate it must be thoroughly validated. nih.govnih.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. For research on this compound, this ensures that findings are accurate and can be compared across different studies. International guidelines, such as those from the International Council for Harmonisation (ICH), outline the parameters that need to be assessed. nih.govnih.gov

An inter-laboratory study involving regulatory agencies demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using different, well-validated MS-based analytical procedures. edqm.eu Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nano-ntp.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and calculating the percent recovery. nih.gov

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnano-ntp.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Validation of analytical methods is a fundamental requirement for ensuring the quality and integrity of scientific research on this compound. edqm.eu

Biological Model Systems in N Butyl N 3 Oxobutyl Nitrosamine Research

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models provide a controlled environment to investigate the molecular and cellular effects of N-Butyl-N-(3-oxobutyl)nitrosamine and its precursors. These systems allow for detailed mechanistic studies that are often not feasible in whole animals.

The development of specialized cell lines has been instrumental in bladder cancer research related to nitrosamines. A notable example is the establishment of an immortalized cell line derived from a bladder tumor in a rat induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a metabolic precursor to this compound. nih.gov This cell line exhibited key characteristics of cancer cells, including the loss of contact inhibition and the ability to pile up in culture. nih.gov Further characterization revealed a population doubling time of approximately 30 hours and chromosomal numbers ranging from triploid to tetraploid. nih.gov When these cells were transplanted back into newborn Wistar rats, they successfully formed tumors, confirming their tumorigenicity. nih.gov

| Cell Line Characteristic | Observation |

| Origin | Epithelial cells from a BBN-induced rat bladder cancer nih.gov |

| Growth Properties | Loss of contact inhibition, piling up phenomenon nih.gov |

| Doubling Time | Approximately 30 hours nih.gov |

| Ploidy | Triploid to tetraploid range nih.gov |

| Tumorigenicity | Formed tumors upon back-transplantation into newborn rats nih.gov |

Organ-specific cell models are critical for understanding how this compound and its metabolites are processed in different tissues. The liver, being a primary site of metabolism, has been a major focus. Studies using rat liver cytosol have demonstrated the rapid, NAD+-dependent oxidation of N-butyl-N-(3-formylpropyl)nitrosamine to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN) by the enzyme aldehyde dehydrogenase. nih.gov The rate of this oxidation was found to be significant, which may explain why the intermediate N-butyl-N-(3-formylpropyl)nitrosamine is not typically detected in urine or isolated hepatocytes. nih.gov

In vitro analysis using an S9 mix, a fraction of liver and kidney homogenate containing metabolic enzymes, has also been employed. nih.gov These systems have been used to compare the metabolic activation of BBN into its proximate carcinogen, BCPN, between different rat substrains, revealing that the process is significantly inhibited by non-selective cytochrome P450 (CYP) inhibitors. nih.gov Bladder epithelial cells derived from BBN-induced tumors have also been cultured, providing a direct model to study the characteristics of nitrosamine-induced bladder cancer at the cellular level. nih.gov

| In Vitro Model | Organ of Origin | Analyte(s) | Key Research Finding |

| Liver Cytosol | Rat Liver | N-butyl-N-(3-formylpropyl)nitrosamine | Demonstrates rapid, NAD+-dependent oxidation to BCPN by aldehyde dehydrogenase. nih.gov |

| S9 Mix | Rat Liver & Kidney | N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) | Used to assess the formation of BCPN and the role of CYP enzymes in its metabolism. nih.gov |

| Tumor Cell Culture | Rat Bladder | Epithelial Cells | Established an immortalized cell line to study the biological characteristics of nitrosamine-induced cancer. nih.gov |

In Vivo Animal Models for Pathway Elucidation

In vivo animal models are indispensable for studying the complex, multi-organ metabolic pathways and the long-term outcomes, such as carcinogenesis, following exposure to nitrosamines.

Rats and mice are the most extensively used rodent models in research on this compound and its parent compounds. Sprague-Dawley rats have been used to investigate differences in susceptibility to BBN-induced urinary bladder carcinogenesis between substrains. nih.gov Studies have identified various urinary metabolites in rats given N-nitrosodibutylamine (NDBA), including N-acetyl-S-(butyl, 3-oxobutyl and 3-hydroxybutyl)-L-cysteines. nih.gov Male and female (C57BL/6 X DBA/2)F1 mice have been used in comparative carcinogenicity studies to evaluate the tumor-inducing potential of BBN and its metabolite, BCPN. nih.gov These rodent models allow for the controlled study of carcinogen exposure and the subsequent development of tumors in specific organs. nih.govnih.gov

The primary target organ for this compound and its related compounds in animal models is the urinary bladder. nih.govnih.gov In studies where (C57BL/6 X DBA/2)F1 mice were administered BBN or BCPN in their drinking water, a high incidence of urinary bladder carcinoma was observed in both sexes. nih.gov Histological analysis of these tumors revealed several types, including pure transitional cell carcinoma, squamous cell carcinoma, and mixed carcinomas. nih.gov The liver is another critical organ system studied, primarily for its role in metabolizing these nitrosamines. nih.gov Research has shown that the liver rapidly metabolizes presumptive intermediates, such as N-butyl-N-(3-formylpropyl)nitrosamine, into other compounds. nih.gov

| Animal Model | Compound Administered | Primary Target Organ | Histological Tumor Types Observed |

| (C57BL/6 X DBA/2)F1 Mice | N-butyl-N-(3-carboxypropyl)nitrosamine | Urinary Bladder | Transitional cell carcinoma (42%), Mixed carcinoma (28%), Squamous cell carcinoma (27%), Carcinoma in situ (3%) nih.gov |

| (C57BL/6 X DBA/2)F1 Mice | N-butyl-N-(4-hydroxybutyl)nitrosamine | Urinary Bladder | Transitional cell carcinoma (47%), Mixed carcinoma (8%), Squamous cell carcinoma (42%), Carcinoma in situ (3%) nih.gov |

| Sprague-Dawley Rats | N-butyl-N-(4-hydroxybutyl)nitrosamine | Urinary Bladder | Lower tumor incidence observed in SD/gShi substrain compared to SD/cShi substrain. nih.gov |

Animal models have been developed specifically to study the endogenous formation of nitrosamines from their precursors. In one such model, rats were administered the precursor N,N-dibutylamine (DBA) along with sodium nitrite (B80452) or sodium nitrate (B79036) in their drinking water. nih.gov Researchers then monitored the urinary excretion of N-nitrosodi-n-butylamine (NDBA) and its metabolites, BBN and BCPN. nih.gov Interestingly, while NDBA and BBN were not detected in the urine under these conditions, the presence of BCPN confirmed that endogenous N-nitrosation of DBA had occurred. nih.gov This model demonstrates that analyzing stable, downstream metabolites like BCPN can be a more reliable indicator of endogenous nitrosamine (B1359907) exposure than measuring the parent nitrosamine itself. nih.gov

Environmental Formation and Fate in Research Contexts

Pathways of Environmental Formation (e.g., Fenton Systems, Nitrosation)

The formation of N-Butyl-N-(3-oxobutyl)nitrosamine in research settings is understood through two principal types of pathways: the nitrosation of precursor amines and the oxidation of existing nitrosamines.

Nitrosation: The fundamental pathway to forming N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, such as nitrite (B80452), under acidic conditions. usp.orgnih.gov In the case of this compound, its precursor is N-nitrosodi-n-butylamine (NDBA). nih.gov The formation of NDBA occurs through the nitrosation of di-n-butylamine (DBA). usp.orgresearchgate.net While this reaction can occur, kinetic studies show it becomes a significant risk primarily in aqueous solutions at a pH below 6 and with higher concentrations of nitrite. usp.org

Oxidation via Fenton Systems: A more direct formation pathway for this compound identified in laboratory research is the oxidation of N-nitrosodi-n-butylamine (NDBA). scispace.com In studies using chemical models to simulate metabolic activation, the hydroxyl radical generated from Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a key oxidant. scispace.comnih.govnih.gov Research has demonstrated that this compound is a major product of NDBA oxidation specifically when the Fenton system is supplemented with copper ions (Cu2+). scispace.com This indicates that under specific oxidative conditions, such as those that might be created in certain environmental or waste treatment scenarios, NDBA can be transformed into this compound. scispace.com

Table 1: Formation Pathways of this compound in Research Systems

| Pathway Type | Precursor(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Nitrosation (Indirect) | Di-n-butylamine (DBA), Sodium Nitrite | Aqueous solution, pH < 6 | N-nitrosodi-n-butylamine (NDBA) | usp.org |

| Oxidation (Direct) | N-nitrosodi-n-butylamine (NDBA) | Fenton's Reagent (Fe²⁺-H₂O₂), Copper (Cu²⁺) | This compound | scispace.com |

Biodegradation and Chemical Degradation Mechanisms in Research Settings

While specific biodegradation studies on this compound are limited, research on related nitrosamines provides a framework for its likely degradation mechanisms in academic and laboratory settings.

Chemical Degradation: Nitrosamines as a class are known to be susceptible to chemical degradation, particularly through photolysis (degradation by light). nih.govresearchgate.net UV irradiation is an effective method for breaking the N-N bond common to all nitrosamines, leading to their decomposition. nih.govmdpi.compacewater.com Studies on various nitrosamines, including NDBA, show they are readily decomposed within minutes of exposure to low-pressure mercury lamp UV irradiation in water. researchgate.net The process involves the cleavage of the N-NO bond, which can ultimately lead to the formation of the parent amine and other byproducts. nih.gov This suggests that photolysis would be a viable degradation pathway for this compound in environmental settings exposed to sufficient UV light. The compound is also sensitive to light and can slowly decompose in acidic solutions. nih.gov

Biodegradation: The biodegradation of nitrosamines is largely a cometabolic process, often carried out by bacteria possessing broad-specificity monooxygenase enzymes. nih.govpsu.edunih.gov Research on N-nitrosodimethylamine (NDMA) and NDBA has shown that various bacterial strains can degrade these compounds. For instance, strains expressing soluble methane (B114726) monooxygenase (sMMO), propane (B168953) monooxygenase (PMO), and toluene-4-monooxygenase (T4MO) have demonstrated the ability to degrade nitrosamines. nih.govpsu.eduiwaponline.com The initial step in these aerobic pathways is often an oxidation reaction. nih.gov For example, Pseudomonas mendocina KR1, which possesses toluene-4-monooxygenase, transforms NDMA through an oxidative pathway. nih.gov Given that this compound is itself an oxidation product, its further biodegradation would likely involve subsequent enzymatic attacks, potentially on the butyl chains or the ketone group.

Table 2: Observed Degradation Mechanisms for Nitrosamines in Research Settings

| Degradation Type | Mechanism | Key Factors | Typical Byproducts | Reference |

|---|---|---|---|---|

| Chemical (Photolysis) | Cleavage of the N-NO bond by UV irradiation. | UV light (e.g., 254 nm wavelength). | Parent amine, N₂, N₂O. | nih.govresearchgate.net |

| Biodegradation (Aerobic) | Cometabolic oxidation by monooxygenase enzymes. | Presence of specific bacterial strains (e.g., Rhodococcus, Pseudomonas) and inducing substrates (e.g., propane, methane). | Parent amine, nitrite, formaldehyde, formate (B1220265) (varies by compound). | nih.govnih.goviwaponline.com |

Methodologies for Environmental Detection in Academic Studies

The detection and quantification of nitrosamines like this compound in academic studies require highly sensitive and specific analytical methods due to their typical presence at trace levels.

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): The most established and widely used method for the analysis of volatile nitrosamines in research is Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA). filab.frfilab.frosha.gov This technique is highly specific to nitrogen-containing compounds. filab.frfilab.fr

The process involves several key steps:

Sampling and Extraction: Air samples are drawn through a specialized sorbent cartridge, such as ThermoSorb-N. osha.govscribd.com For liquid samples, a solvent extraction is performed.

Elution: The trapped compounds are eluted from the sorbent using a solvent mixture, typically dichloromethane (B109758) and methanol. scribd.com

Chromatographic Separation: The extract is injected into a gas chromatograph (GC), where the individual compounds in the mixture are separated based on their volatility and interaction with the GC column. filab.frfilab.fr

Pyrolysis and Detection: The effluent from the GC column enters the TEA detector. Here, the nitrosamines are pyrolyzed at a high temperature (around 500°C), which cleaves the weak N-NO bond to release a nitric oxide (NO) radical. labcompare.com This NO radical then reacts with ozone (O₃) generated within the detector, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), which is measured by a photomultiplier tube. labcompare.comusp.org The intensity of the light is proportional to the amount of the nitrosamine (B1359907) present.

This method is favored in academic studies for its high specificity and sensitivity, allowing for the reliable quantification of nitrosamines, including metabolic products like this compound, in complex environmental matrices. filab.frusp.org

Table 3: Methodology for Detection of Nitrosamines in Academic Studies

| Step | Description | Instrumentation/Reagents | Reference |

|---|---|---|---|

| 1. Sample Preparation | Extraction of nitrosamines from the sample matrix. | ThermoSorb-N cartridges (for air), Dichloromethane/Methanol (solvents). | scribd.com |

| 2. Separation | Separation of volatile compounds based on boiling point and polarity. | Gas Chromatograph (GC). | filab.fr |

| 3. Detection | Pyrolysis of N-NO bond, reaction of NO with O₃, and detection of resulting chemiluminescence. | Thermal Energy Analyzer (TEA). | labcompare.com |

Future Directions in N Butyl N 3 Oxobutyl Nitrosamine Research

Elucidation of Uncharacterized Metabolic and Interaction Pathways

While it is established that N-nitrosamines require metabolic activation to exert their carcinogenic effects, the specific pathways for N-Butyl-N-(3-oxobutyl)nitrosamine are not fully elucidated. nih.gov The primary bioactivation route for many nitrosamines involves α-hydroxylation by cytochrome P450 (CYP450) enzymes, leading to the formation of highly reactive electrophiles that can alkylate DNA. nih.govnih.gov For this compound, future research must focus on identifying the specific CYP450 isozymes responsible for its metabolism. While enzymes like P450 2E1 are known to activate low molecular weight nitrosamines, other enzymes may be more critical for more complex structures. acs.org

The metabolic fate of related compounds offers clues. The principal urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) and its homologs is the corresponding N-alkyl-N-(3-carboxypropyl)nitrosamine. nih.gov This oxidation is an important metabolic step. For instance, the related compound N-butyl-N-(3-formylpropyl)nitrosamine is rapidly oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine by aldehyde dehydrogenase in the liver. nih.gov

Future investigations should aim to:

Identify Specific CYP450 Isozymes: Pinpoint the human CYP450 enzymes that metabolize this compound, which is critical for understanding inter-individual variability in susceptibility.

Characterize Novel Metabolites: Beyond the known oxidation to N-butyl-N-(3-carboxypropyl)nitrosamine, it is crucial to explore other potential metabolic routes, such as reduction of the keto group or alternative hydroxylation sites.

Map DNA Adduct Formation: A comprehensive analysis of the full spectrum of DNA adducts formed upon metabolic activation is needed. This includes identifying not just the primary lesions but also their stability and repair rates, which are key determinants of mutagenic potential.

Investigate Protein and Lipid Interactions: The interaction of reactive metabolites with other cellular macromolecules, such as proteins and lipids, is an under-investigated area that could contribute to cellular toxicity and non-genotoxic mechanisms of carcinogenesis.

| Research Area | Objective | Rationale |

| Metabolic Phenotyping | Identify specific CYP450 and other enzymes involved in metabolism. | To understand the rate of activation and detoxification in human tissues. |

| Metabolite Identification | Characterize all significant urinary and biliary metabolites. | To build a complete picture of the compound's metabolic fate and identify potential biomarkers of exposure. |

| DNA Adduct Analysis | Quantify the formation and persistence of specific DNA adducts in target tissues. | To directly link metabolic activation to the initiation of mutagenesis and carcinogenesis. nih.gov |

| Macromolecule Interactions | Detect and characterize adducts with proteins and other cellular components. | To explore additional mechanisms of toxicity beyond direct DNA damage. |

Development of Novel Research Tools and Technologies

Advancing the study of this compound requires a sophisticated toolkit. The need for highly sensitive and specific analytical methods to detect minute quantities of nitrosamine (B1359907) impurities in various matrices is a significant challenge for analytical scientists. nih.gov

Future technological development should focus on:

Advanced Analytical Methods: While techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the current standard, there is a continuous need to develop more rapid and sensitive methods. chromatographyonline.comnih.gov This includes creating validated UPLC-MS/MS methods specifically for this compound and its metabolites in biological samples. iqs.edu The development of methods using high-performance liquid chromatography-mass spectrometry (HPLC-MS) with inexpensive single quadrupole mass spectrometers could make testing more accessible. nih.gov

High-Throughput Screening (HTS) Assays: The development of novel, rapid genotoxicity assays is essential. For example, the rpsL gene mutation assay provides a system for the quick detection of the genotoxicity of nitrosamine compounds. mdpi.com Applying such HTS technologies could accelerate the screening of factors that influence the toxicity of this compound.

In Vivo and In Vitro Imaging: The use of advanced imaging techniques, potentially employing fluorescently tagged analogs, could allow for real-time visualization of the compound's distribution, metabolism, and interaction with cellular targets within living cells and organisms.

Innovative Mitigation Strategies: Research into novel technologies to prevent exposure is also a key future direction. This includes the development of active material science scavengers, such as N-Sorb Activ-Polymer™ films, which can actively remove nitrosamine precursors from the headspace of sealed drug packaging, thereby mitigating the risk of formation. ondrugdelivery.com

| Technology | Application in this compound Research | Potential Impact |

| UPLC-APCI-MS/MS | Ultra-sensitive quantification of the parent compound and its metabolites in complex matrices like plasma, urine, and tissue homogenates. iqs.edu | Enables precise pharmacokinetic and metabolic studies. |

| Genetic Toxicology Assays | Rapidly screen for the mutagenic potential of the compound and its metabolites. mdpi.com | Provides faster and more efficient hazard identification. |

| Fluorescence-Based Methods | Potential for rapid screening of nitrosamine impurities and for use in cellular imaging studies. nih.govdntb.gov.ua | Enhances understanding of subcellular localization and dynamics. |

| Active Scavenging Technology | Development of materials that can trap or degrade the nitrosamine or its precursors. ondrugdelivery.com | Offers novel strategies for mitigating exposure from consumer products or pharmaceuticals. |

Advanced Computational Modeling for Mechanism Prediction

In silico toxicology tools are becoming indispensable for predicting the carcinogenic risk of chemicals, offering a faster and more cost-effective alternative to traditional animal testing. nih.gov For data-poor nitrosamines, these models are crucial for filling knowledge gaps and guiding risk assessment. neotron.it

Future research on this compound should leverage advanced computational modeling to:

Develop Quantitative Structure-Activity Relationships (QSAR): Establishing robust SARs, which correlate chemical structure with carcinogenic potency, is a key goal. nih.gov By analyzing features like α-carbon substitution, electronic effects, and steric hindrance, QSAR models can predict the carcinogenic potential of this compound relative to other well-characterized nitrosamines.

Employ Quantum Mechanics (QM) Modeling: The bioactivation of nitrosamines is particularly suited to QM approaches. nih.gov These models can calculate the energy barriers for metabolic reactions like α-hydroxylation, predict the stability of resulting carbocations or diazonium ions, and thus forecast the reactivity of metabolites towards DNA.

Utilize Molecular Docking: Simulating the docking of this compound into the active sites of various human CYP450 enzymes can help predict which isozymes are most likely to metabolize it. nih.gov This approach can prioritize enzymes for subsequent in vitro experimental validation.

Integrate Models into a Harmonized Strategy: The ultimate goal is to combine various in silico tools—such as those predicting bioavailability, transport, enzyme binding (docking), and reactivity (QM)—into a single, harmonized workflow. nih.gov This integrated approach, supplementing frameworks like the Carcinogenic Potency Categorization Approach (CPCA), can provide a more mechanistically-defensible and quantitative risk assessment. nih.govyoutube.com

| Computational Model | Purpose for this compound | Predicted Outcome |

| QSAR | Predict carcinogenic potency based on structural analogs. nih.gov | A category of carcinogenic risk (e.g., high, medium, low). |

| Molecular Docking | Simulate binding to the active sites of metabolic enzymes (e.g., CYP450s). nih.gov | Identification of the most probable activating enzymes. |

| Quantum Mechanics (QM) | Calculate the activation energy for α-hydroxylation and the stability of reactive intermediates. nih.gov | Prediction of metabolic feasibility and the intrinsic reactivity of metabolites. |